molecular formula C15H14O5 B1662917 Methysticin CAS No. 20697-20-5

Methysticin

Cat. No. B1662917
CAS RN: 20697-20-5
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-UHFFFAOYSA-N
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Description

Methysticin is one of the six major kavalactones found in the kava plant . Research suggests that methysticin and the related compound dihydromethysticin have CYP1A1 inducing effects which may be responsible for their toxicity .


Synthesis Analysis

A highly efficient and green synthesis of (±)-methysticin was developed from inexpensive piperonal, requiring two extraction procedures and one chromatographic purification in the final step with 51% overall yield . This new method is superior compared to known literature procedures and is highly reproducible and scalable up to gram scale .


Molecular Structure Analysis

Molecular docking studies based on the aryl hydrocarbon receptor (AhR)-ligand binding domain homology model reveal favorable binding to AhR for Methysticin compared with the remaining kavalactones .


Chemical Reactions Analysis

Methysticin is known to induce the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .


Physical And Chemical Properties Analysis

Methysticin has a chemical formula of C15H14O5 and a molar mass of 274.272 g·mol−1 . More detailed physical and chemical properties would require specific laboratory analysis.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXBOVBADJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282026, DTXSID40859413
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

CAS RN

20697-20-5
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methysticin
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Methysticin
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Methysticin
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Methysticin
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Methysticin
Reactant of Route 6
Methysticin

Citations

For This Compound
1,460
Citations
A Fragoulis, S Siegl, M Fendt, S Jansen, U Soppa… - Redox biology, 2017 - Elsevier
… In summary, these findings show that methysticin administration activates the Nrf2 pathway and reduces neuroinflammation, hippocampal oxidative damage and memory loss in a …
Number of citations: 74 www.sciencedirect.com
Q Zhang, H Liu, D Wu, H Yu, K Wang… - Chemical Research …, 2022 - ACS Publications
… first time that methysticin is a mechanism-based inactivator of CYP2C9. Thereafter, the reactive metabolites derived from methysticin and the major enzymes responsible for methysticin …
Number of citations: 1 pubs.acs.org
AA Shaik, DL Hermanson, C Xing - Bioorganic & medicinal chemistry …, 2009 - Elsevier
… In summary, methysticin has been identified from kava to … Methysticin also demonstrated no toxicity while the non-polar … against lung tumorigenesis, methysticin may be responsible for …
Number of citations: 52 www.sciencedirect.com
EA Abourashed, IA Khan - Chemical and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
The styryl α-pyrones, d-kawain (1) and d-methysticin (2) are two of the major kavalactone constituents of the anxiolytic herb Piper methysticum, commonly known as kava. The use of …
Number of citations: 24 www.jstage.jst.go.jp
C Backhauβ, J Krieglstein - European journal of pharmacology, 1992 - Elsevier
The purpose of the present study was to test whether kava extract and its constituents kawain, dihydrokawain, methysticin, dihydromethysticin and yangonin provide protection against …
Number of citations: 102 www.sciencedirect.com
EI Magura, MV Kopanitsa, J Gleitz, T Peters… - Neuroscience, 1997 - Elsevier
… We have found that inhibitory action of (+)-methysticin and (±)-kavain increased with … drugs,20, 24we examined whether (+)-methysticin and (±)-kavain share other distinctive property of …
Number of citations: 70 www.sciencedirect.com
Y Li, H Mei, Q Wu, S Zhang, JL Fang… - Toxicological …, 2011 - academic.oup.com
… Among the six major kavalactones, methysticin triggered the … also revealed favorable binding to AhR for methysticin and 7,8-… assay suggested that kava extract, methysticin, and 7,8-…
Number of citations: 36 academic.oup.com
J Tang, RA Dunlop, A Rowe, KJ Rodgers… - Phytotherapy …, 2011 - Wiley Online Library
… methysticin and yangonin are toxic to HepG2 cells. Marked apoptotic changes were observed in cells treated with methysticin (… hepatotoxicity from kavain to methysticin to yangonin. This …
Number of citations: 26 onlinelibrary.wiley.com
D Schmitz, CL Zhang, SS Chatterjee… - … archives of pharmacology, 1995 - Springer
… In a concentration-range from 10 to 100 μM methysticin reversibly blocked all these types of … by methysticin. A paired pulse stimulus paradigm used to test for effects of methysticin on …
Number of citations: 31 link.springer.com
M Klohs, F Keller, R Williams - The Journal of Organic Chemistry, 1959 - ACS Publications
… activity evidenced by methysticin and dihydromethysticin on … investigators, but the synthesis of methysticin, the first of this … to the synthesis of dZ-methysticin was by the Reformatsky …
Number of citations: 39 pubs.acs.org

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